molecular formula C5H3IO2S B1585870 3-iodothiophene-2-carboxylic Acid CAS No. 60166-84-9

3-iodothiophene-2-carboxylic Acid

Cat. No. B1585870
CAS RN: 60166-84-9
M. Wt: 254.05 g/mol
InChI Key: MTGLHUXETAKGDB-UHFFFAOYSA-N
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Description

“3-iodothiophene-2-carboxylic Acid” is a chemical compound with the linear formula C5H3IO2S . It is a derivative of thiophene, a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The molecular structure of “3-iodothiophene-2-carboxylic Acid” is represented by the InChI code 1S/C5H3IO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) . The molecular weight of this compound is 254.05 .


Chemical Reactions Analysis

Thiophene derivatives, including “3-iodothiophene-2-carboxylic Acid”, can undergo various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .


Physical And Chemical Properties Analysis

“3-iodothiophene-2-carboxylic Acid” has a molecular weight of 254.05 . It should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Arylation through Photochemical Processes: 3-Iodothiophene-2-carboxylic acid exhibits unique reactivity in photochemical arylation processes, as shown in the synthesis of various aryl and heteroaryl derivatives. This reactivity is attributed to the formation of an exciplex, a key intermediate in such reactions (D’Auria et al., 1989).
  • Iodocyclization Methods: The compound is pivotal in the synthesis of 3-iodothiophenes via iodocyclization, showcasing its utility in creating complex organic molecules. This method has been applied to a wide range of substrates, yielding good to excellent product outcomes (Santana et al., 2014).

Photoreactive Properties

  • Photoinduced Reactions: The photoinduced reaction of 2-iodothiophene, a related compound, in various solvents has been studied, providing insights into the photoreactivity of similar iodothiophene derivatives. This research highlights the potential of these compounds in photochemical applications (Herrera et al., 2011).

Materials Science and Electronics

  • Synthesis of Thienopyranone Derivatives: The utilization of 3-iodothiophene-2-carboxylic acid in the greener synthesis of thienopyranone derivatives showcases its role in developing novel materials. This approach employs environmentally benign methodologies, significant in the field of sustainable materials science (Rao et al., 2014).
  • Oligonucleotide-functionalised Electrodes: A study demonstrates the use of carboxylic acid–functionalised ethylenedioxythiophene derivatives in creating redox-active electrodes. These electrodes are valuable in various electrochemical applications, including biosensors (Mouffouk & Higgins, 2006).

Biochemical and Environmental Applications

  • Synthesis of Antibiotic Intermediates: The compound has been used in the synthesis process for key intermediates in semi-synthetic antibiotics, highlighting its role in pharmaceutical manufacturing (Dai-guo, 2012).
  • Enhanced Solar Cell Performance: Studies have shown that derivatives of thiophene, like 3-iodothiophene-2-carboxylic acid, can be used to improve the performance of solar cells. Conductive polymer dyes incorporating thiophene units have demonstrated significant efficiency in photovoltaic applications (Yoon et al., 2011).

Safety And Hazards

The safety data sheet for “3-iodothiophene-2-carboxylic Acid” indicates that it should be handled with care. The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-iodothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGLHUXETAKGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374772
Record name 3-iodothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodothiophene-2-carboxylic Acid

CAS RN

60166-84-9
Record name 3-iodothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Raju, VR Batchu, NK Swamy, RV Dev, JM Babu… - Tetrahedron letters, 2006 - Elsevier
… Nevertheless, we have noted that 3-iodothiophene-2-carboxylic acid (1) reacts smoothly with terminal alkynes in the presence of PdCl 2 (PPh 3 ) 2 –Et 3 N–CuI as a catalyst system …
Number of citations: 23 www.sciencedirect.com
JM Babu, PR Kumar, K Mukkanti, M Pal - Tetrahedron Letters, 2006 - aurigeneservices.com
… Nevertheless, we have noted that 3-iodothiophene-2-carboxylic acid (1) reacts smoothly with terminal alkynes in the presence of PdCl2(PPh3)2–Et3N–CuI as a catalyst system affording …
Number of citations: 0 www.aurigeneservices.com
MS Rao, M Haritha, N Chandrasekhar, MVB Rao… - Tetrahedron …, 2014 - Elsevier
… In conclusion, Cu-catalyzed coupling-cyclization of 3-iodothiophene-2-carboxylic acid with terminal alkynes in the presence of K 2 CO 3 in PEG 400 under ultrasound irradiation …
Number of citations: 16 www.sciencedirect.com
S Raju, VR Batchu, NK Swamy, RV Dev, BR Sreekanth… - Tetrahedron, 2006 - Elsevier
… 5a More recently, we have noted that 3-iodothiophene-2-carboxylic acid (1a) reacts smoothly with terminal alkynes in the presence of PdCl 2 (PPh 3 ) 2 –Et 3 N–CuI as a catalyst system …
Number of citations: 34 www.sciencedirect.com
A Begouin, MJRP Queiroz - Helvetica Chimica Acta, 2011 - Wiley Online Library
… Up to now, some o-halogenoheteroarenecarboxylic acids have already been used as starting materials in this reaction, including 3-iodothiophene-2-carboxylic acid, 2bromothiophene-3…
Number of citations: 4 onlinelibrary.wiley.com
JM Rodrigues, P Buisson, JM Pereira, IM Pinheiro… - Tetrahedron, 2019 - Elsevier
… -pot regioselective synthesis of the 6-endo-dig products, alkynylated or not in the pyranone ring, using the Sonogashira coupling [3], [3](a), [3](b)of 3-iodothiophene-2-carboxylic acid or 2…
Number of citations: 13 www.sciencedirect.com
MJRP Queiroz, RC Calhelha, LA Vale-Silva… - European journal of …, 2009 - Elsevier
… these reactions, the 4-alkynyl-3-arylbenzothieno[2,3-c]pyran-1-one derivatives, which correspond to the major products in the work of Pal et al. from 3-iodothiophene-2-carboxylic acid …
Number of citations: 48 www.sciencedirect.com
S Inack Ngi, V Guilloteau, M Abarbri… - The Journal of Organic …, 2011 - ACS Publications
… 12) the presence of the copper salt and the base are also very critical; indeed, starting materials were fully recovered after assays performed between 3-iodothiophene-2-carboxylic acid …
Number of citations: 35 pubs.acs.org
AJ Carpenter, DJ Chadwick - The Journal of Organic Chemistry, 1985 - ACS Publications
The effects of change of solvent, metalating agent, reaction time, and reaction temperature on the lithiation of iV, JV-diethylthiophene-2-carboxamideand of the IV-tert-butyl 2-…
Number of citations: 67 pubs.acs.org
JM Duffault - Synlett, 1998 - thieme-connect.com
… thiophene-2-carboxylic acid with 2.2 equivalents of n-BuLi in THF at -78C to yield the intermediate ortho dilithioarylcarboxylic acid which provided the 3-iodothiophene-2-carboxylic acid …
Number of citations: 6 www.thieme-connect.com

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